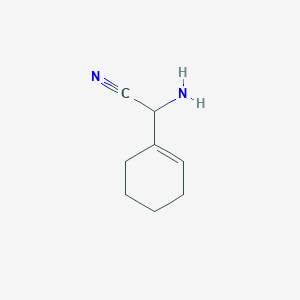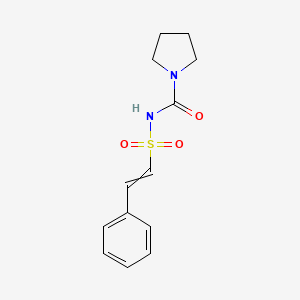
1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one
概要
説明
1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is a complex organic compound that features a benzooxazole ring, a pyridine ring, and an imidazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzooxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods such as the Hantzsch pyridine synthesis.
Formation of the Imidazolidinone Moiety: This can be synthesized by the reaction of an appropriate diamine with a carbonyl compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
1-Benzoxazol-2-yl-3-phenyl-imidazolidin-2-one: Similar structure but with a phenyl group instead of a pyridine ring.
1-Benzoxazol-2-yl-3-(4-chlorophenyl)-imidazolidin-2-one: Similar structure but with a chlorophenyl group.
Uniqueness
1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is unique due to the presence of the 4-methyl-pyridin-3-yl group, which can impart specific chemical and biological properties that are different from its analogs.
特性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC名 |
1-(1,3-benzoxazol-2-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C16H14N4O2/c1-11-6-7-17-10-13(11)19-8-9-20(16(19)21)15-18-12-4-2-3-5-14(12)22-15/h2-7,10H,8-9H2,1H3 |
InChIキー |
YHXUENJXVZJOLK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Azaspiro[4.5]decan-10-one](/img/structure/B8502671.png)





![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(2,4-dichloro-phenyl)-ethyl]-amine](/img/structure/B8502716.png)

![2-[N-Isopropyl-N-(2-benzoxazolyl)amino]ethanol](/img/structure/B8502728.png)
![2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide](/img/structure/B8502731.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B8502736.png)
